molecular formula C6H10INO2S B2929582 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide CAS No. 2470437-68-2

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide

Cat. No.: B2929582
CAS No.: 2470437-68-2
M. Wt: 287.12
InChI Key: RKBKNNPSYDTUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide undergoes several types of chemical reactions:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide involves its interaction with specific molecular targets. The iodine atom and sulfone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide is unique due to its specific combination of iodine, sulfur, and nitrogen atoms. Similar compounds include:

    4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Lacks the iodine atom but shares the spirocyclic structure.

    7-Bromo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide: Contains a bromine atom instead of iodine.

    7-Chloro-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide: Contains a chlorine atom instead of iodine

These comparisons highlight the unique reactivity and potential applications of this compound.

Properties

IUPAC Name

7-iodo-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO2S/c7-5-3-6(1-2-6)11(9,10)8-4-5/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBKNNPSYDTUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CNS2(=O)=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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